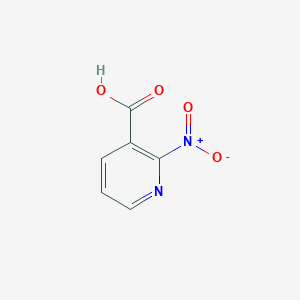

2-Nitronicotinic acid

Descripción

2-Nitronicotinic acid (CAS 33225-72-8) is a nitro-substituted derivative of nicotinic acid with the molecular formula C₆H₄N₂O₄ and a molecular weight of 168.11 g/mol . It is characterized by a nitro group (-NO₂) at the 2-position of the pyridine ring and a carboxylic acid (-COOH) group at the 3-position. Commercial samples typically exhibit a purity of ≥97% (HPLC), appearing as a white to off-white powder . The compound is primarily used as a pharmaceutical intermediate in synthesizing active pharmaceutical ingredients (APIs) and other bioactive molecules .

Key physicochemical properties include:

Propiedades

IUPAC Name |

2-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-7-5(4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMQELJEDBHDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305470 | |

| Record name | 2-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-72-8 | |

| Record name | 33225-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitronicotinic acid typically involves the nitration of nicotinic acid. This process can be carried out using acid anhydrides and water to form the nitronate intermediate, which is then oxidized to this compound using oxidizing agents such as potassium permanganate.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and oxidation processes, similar to those used in laboratory synthesis, but optimized for higher yields and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitronicotinic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, palladium on carbon.

Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products:

Oxidation Products: Further oxidized nitro derivatives.

Reduction Products: Amino derivatives of nicotinic acid.

Substitution Products: Varied depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications Overview

The applications of 2-nitronicotinic acid can be categorized into several key areas:

| Field | Application |

|---|---|

| Chemistry | Building block in organic synthesis, particularly in the creation of complex molecules. |

| Biology | Biochemical probe for enzyme activity studies, particularly in metabolic pathways. |

| Medicine | Investigated for anti-inflammatory and antimicrobial properties. |

| Industry | Intermediate in pharmaceutical synthesis and development of novel materials. |

Chemistry

This compound serves as a versatile building block in organic synthesis. Its nitro group allows for various reactions, such as nucleophilic substitutions and reductions, facilitating the production of more complex organic molecules. The compound's unique structure enhances its reactivity compared to other similar compounds.

Biology

In biological research, this compound is utilized as a biochemical probe to explore enzyme activities. It has been shown to interact with specific enzymes, potentially influencing metabolic pathways and cellular functions. This application is crucial for understanding disease mechanisms and developing targeted therapies.

Medicine

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties:

- Anti-inflammatory Activity : Studies have demonstrated that compounds containing nitro groups can inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests potential therapeutic uses in treating inflammatory diseases.

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound possess activity against various pathogens, including antibiotic-resistant strains. This highlights its potential as a lead compound in the development of new antimicrobial agents.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and other chemical products. Its properties make it suitable for the development of novel materials with specific functionalities.

Case Study 1: Anticancer Activity

A study investigated the structural features of nitro derivatives as potential anticancer agents. The presence of the nitro group was found to enhance binding affinity to cancer-related targets, suggesting that this compound could be explored further for its anticancer properties.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains resistant to conventional antibiotics. This underscores its potential role as a lead compound in drug development against resistant pathogens.

Case Study 3: Inflammation Modulation

Research findings indicated that compounds with nitro moieties could inhibit enzymes involved in inflammatory processes. This suggests that this compound could serve as a multi-target lead compound for treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-nitronicotinic acid is not fully understood. it is believed to interact with molecular targets similar to those of nicotinic acid. The nitro group may influence its reactivity and interaction with biological molecules, potentially affecting pathways involved in redox reactions and enzyme activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Nitronicotinic Acid and 6-Nitronicotinic Acid

- 4-Nitronicotinic Acid (CAS 100367-58-6): Shares the same molecular formula (C₆H₄N₂O₄) and weight (168.11 g/mol) as the 2-nitro isomer. Its hazard profile includes warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .

- 6-Nitronicotinic Acid (CAS 33225-73-9): Another positional isomer with the nitro group at the 6-position. It is available at 98% purity and is similarly used in pharmaceutical intermediates .

Hydroxy-Substituted Derivatives

- 4-Hydroxy-5-nitronicotinic Acid (CAS 911461-03-5): Incorporates a hydroxyl (-OH) group at the 4-position and a nitro group at the 5-position (molecular formula C₆H₄N₂O₅ , molecular weight 184.11 g/mol ). This compound poses risks of acute toxicity (H302) , respiratory irritation (H335) , and skin corrosion (H314) .

- Ethyl 2-Hydroxy-5-nitronicotinate (CAS 156896-54-7): An ester derivative (molecular weight 212.2 g/mol ) with a hydroxy group at the 2-position. Its esterification reduces acidity compared to the carboxylic acid parent, altering solubility and reactivity .

Amino-Substituted Analogues

- 2-Aminonicotinic Acid (CAS 5345-47-1): Replaces the nitro group with an amino (-NH₂) group, resulting in a molecular formula C₆H₆N₂O₂ and lower molecular weight (138.12 g/mol). This compound is used in synthesizing heterocyclic compounds and coordination complexes .

Comparative Data Table

Key Research Findings

Synthetic Utility : The nitro group in this compound facilitates electrophilic substitution reactions, making it a versatile precursor in API synthesis. Its isomers and derivatives expand this utility to diverse regioselective transformations .

Safety Considerations: Nitro-substituted compounds generally exhibit higher toxicity compared to amino or hydroxy derivatives. For example, 4-hydroxy-5-nitronicotinic acid’s hazards (H314, H335) underscore the need for stringent handling protocols .

Market Availability : this compound is produced at scale by suppliers in China (e.g., Shanghai Finebiotech, Wuhan Xinxinjiali Biotech) and internationally (e.g., Combi-Blocks), reflecting its industrial relevance .

Actividad Biológica

2-Nitronicotinic acid (C6H4N2O4), a derivative of nicotinic acid, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group attached to the pyridine ring of nicotinic acid. The presence of the nitro group significantly influences its biological activity by altering the electronic properties and polarity of the molecule, enhancing its interaction with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Nitro compounds, including this compound, exhibit potent antimicrobial properties. The nitro group can undergo reduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components, ultimately resulting in cell death .

- In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including those resistant to conventional antibiotics .

2. Anti-inflammatory Effects

- Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This action is attributed to its ability to modulate signaling pathways involved in inflammation .

- A study highlighted its potential as a lead compound for developing anti-inflammatory agents due to its dual role as both a pharmacophore and toxicophore .

3. Vasodilatory Action

- The compound acts as a nitric oxide (NO) donor upon bio-reduction of the nitro group, leading to increased intracellular cGMP levels. This mechanism promotes vasodilation by relaxing vascular smooth muscle cells, making it a candidate for treating cardiovascular diseases .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Redox Reactions : The nitro group participates in redox reactions that can generate reactive nitrogen species (RNS), contributing to both therapeutic effects and potential toxicity .

- Enzymatic Interactions : The compound interacts with various enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), influencing inflammatory pathways and vascular responses .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity of this compound against multidrug-resistant strains of Escherichia coli. Results showed significant inhibition at low concentrations, suggesting its potential as an alternative therapeutic agent .

- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups. This supports its role in modulating inflammatory responses .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Reduces microbial viability via nitro group activation | Effective against resistant strains |

| Anti-inflammatory | Inhibits cytokine production | Significant reduction in inflammation |

| Vasodilatory | NO release increases cGMP | Promotes vascular relaxation |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Nitronicotinic acid, and what spectral features should researchers prioritize?

- Answer : Characterization should include FT-IR (to identify nitro group vibrations at ~1520–1350 cm⁻¹ and carboxylic acid O-H stretching ~2500–3300 cm⁻¹), ¹H/¹³C NMR (to confirm aromatic proton environments and carboxylic acid resonance), and mass spectrometry (to verify molecular ion peak at m/z 168.11 [M]⁺). For purity, HPLC with UV detection (λ ~260–280 nm) is recommended. Ensure comparisons with spectral databases and reference compounds to validate assignments . Experimental protocols must detail instrument parameters (e.g., solvent, NMR frequency) to enable replication .

Q. What are the recommended safety precautions when handling this compound in laboratory settings?

- Answer : Use gloves (nitrile) , lab coats , and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Toxicity data for structurally similar nitroaromatic compounds (e.g., skin irritation, mutagenicity potential) suggests stringent handling protocols .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Optimize nitration conditions (e.g., nitric acid concentration, temperature) on nicotinic acid derivatives. Monitor reaction progress via TLC or in-situ IR. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Characterize intermediates (e.g., nitro intermediates) to identify side reactions. Report yields, melting points, and purity metrics (e.g., HPLC ≥95%) to facilitate reproducibility .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence the electronic properties and reactivity of the nicotinic acid moiety?

- Answer : The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) can quantify charge distribution and frontier molecular orbitals to predict reactivity. Experimentally, compare reaction rates of this compound with non-nitrated analogs in nucleophilic acyl substitutions or decarboxylation reactions. Electrochemical methods (e.g., cyclic voltammetry) may reveal redox behavior influenced by the nitro group .

Q. What strategies can resolve contradictions in reported data on the solubility and stability of this compound under varying conditions?

- Answer : Conduct controlled stability studies (pH, temperature, light exposure) with HPLC-UV monitoring to track degradation. Use Karl Fischer titration to assess hygroscopicity. For solubility discrepancies, standardize solvent systems (e.g., buffer pH, ionic strength) and employ shake-flask or UV-spectrophotometric methods . Compare results with literature using statistical tools (e.g., ANOVA) to identify systematic errors .

Q. How can computational chemistry methods be applied to predict the reaction pathways of this compound in nucleophilic environments?

- Answer : Use density functional theory (DFT) to model transition states and activation energies for reactions like esterification or amidation. Solvent effects can be simulated via polarizable continuum models (PCM) . Validate predictions with experimental kinetic studies (e.g., monitoring by NMR or LC-MS). Pair computational docking studies with enzymatic assays if exploring bioactivity .

Methodological Guidance

- Experimental Design : Follow PICOT framework (Population: compound variants; Intervention: reaction conditions; Comparison: control compounds; Outcome: yield/purity; Time: reaction duration) to structure hypothesis-driven studies .

- Data Reporting : Adhere to Beilstein Journal guidelines for clarity: include raw data in supplementary files, specify equipment models, and cite spectral databases .

- Ethical Replication : Document failed experiments (e.g., side products) to aid community troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.